molecular formula C18H15Cl2NO2 B288015 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288015
M. Wt: 348.2 g/mol
InChI Key: LEWCEZZDVHGZQD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DDAO, is a fluorescent dye that has been widely used in scientific research. This compound has unique properties that make it useful in various applications, including bioimaging, cell tracking, and protein labeling.

Mechanism of Action

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one works by emitting fluorescence when excited by light of a specific wavelength. The mechanism of fluorescence involves the absorption of a photon by the molecule, followed by the excitation of an electron to a higher energy state. The excited electron then returns to its ground state, releasing energy in the form of a photon. The wavelength of the emitted photon is longer than that of the absorbed photon, resulting in a shift in the color of the emitted light.
Biochemical and Physiological Effects:
2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has low toxicity and does not interfere with cellular processes, making it a safe and reliable tool for scientific research. It has been shown to have minimal effects on cell viability, proliferation, and differentiation. 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been used to study the uptake and distribution of drugs in cells and tissues.

Advantages and Limitations for Lab Experiments

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments, including its high sensitivity, stability, and compatibility with a range of imaging techniques. It is also relatively easy to use and cost-effective. However, 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has limitations, including its susceptibility to photobleaching, which can limit its use in long-term imaging experiments. Additionally, 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has a limited excitation and emission range, which can limit its use in multiplexing experiments.

Future Directions

There are several future directions for the use of 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in scientific research. One area of interest is the development of new biosensors using 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one as a fluorescent probe. Another area of interest is the development of new imaging techniques using 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, such as super-resolution microscopy. Additionally, there is potential for the use of 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in drug delivery and therapeutics, as it has been shown to have minimal toxicity and can be used to track the uptake and distribution of drugs in cells and tissues.

Synthesis Methods

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using a modified version of the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst, such as piperidine, to form the intermediate 2-(2,4-dichlorophenyl)-3-oxobut-2-enoic acid ethyl ester. The intermediate is then reacted with cycloheptatrienone in the presence of an amine catalyst, such as diethylamine, to form 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for bioimaging, cell tracking, and protein labeling. 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been used to study the interaction between proteins and lipids in cell membranes. Additionally, 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and neurotransmitters.

properties

Product Name

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-14(18(16)23)17(22)10-8-12-7-9-13(19)11-15(12)20/h3-11H,2H2,1H3,(H,21,23)/b10-8+

InChI Key

LEWCEZZDVHGZQD-CSKARUKUSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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